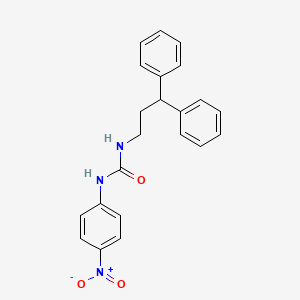![molecular formula C15H14ClN3O5S B4115148 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide, also known as CPNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. CPNA is a derivative of alanine and has been synthesized using various methods. In
Wirkmechanismus
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide works by inhibiting the activity of serine proteases, which are enzymes that play a critical role in various physiological processes. Serine proteases are involved in the regulation of blood coagulation, inflammation, and immune response. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide binds to the active site of serine proteases and prevents the cleavage of peptide bonds, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has been shown to have various biochemical and physiological effects, including the inhibition of protease activity, regulation of blood coagulation, and modulation of inflammation and immune response. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has also been shown to have antitumor activity and has been investigated for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has several advantages for lab experiments, including its high specificity for serine proteases and its ability to be used as a substrate for various assays. However, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has limitations, including its potential toxicity and the requirement for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide in scientific research. One direction is the development of novel inhibitors of serine proteases based on the structure of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide. Another direction is the investigation of the role of serine proteases in various physiological processes, including inflammation and immune response. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide could be used in the development of new therapies for cancer and other diseases that involve the dysregulation of protease activity.
Conclusion:
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has been synthesized using various methods and has been used in the study of proteases and their inhibitors. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide works by inhibiting the activity of serine proteases and has various biochemical and physiological effects. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has several advantages for lab experiments, but also has limitations. There are several future directions for the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide in scientific research, including the development of novel inhibitors of serine proteases and the investigation of the role of serine proteases in various physiological processes.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has been used in various scientific research applications, including the study of proteases and their inhibitors. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide is a substrate for serine proteases, such as chymotrypsin and trypsin, and has been used to study the activity of these enzymes. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide has also been used to study the inhibition of proteases by various inhibitors, including natural compounds and synthetic molecules.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-10(18-25(23,24)14-7-5-11(16)6-8-14)15(20)17-12-3-2-4-13(9-12)19(21)22/h2-10,18H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHARYJBDBHLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4115067.png)
![N-1-adamantyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4115074.png)
![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)
![2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-1-naphthylalaninamide](/img/structure/B4115099.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4115110.png)

![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4115124.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4115126.png)
![3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)
![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)